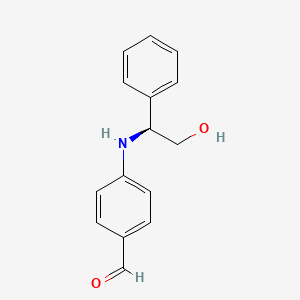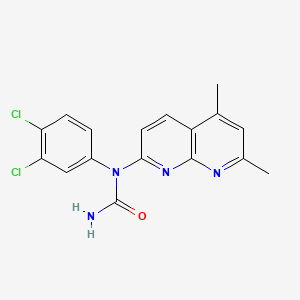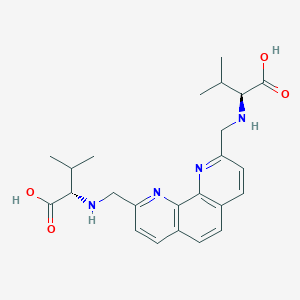
N,N'-(1,10-Phenanthroline-2,9-diylbismethylene)di(L-valine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(1,10-Phenanthroline-2,9-diylbismethylene)di(L-valine) is a complex organic compound that features a 1,10-phenanthroline core linked to two L-valine moieties via methylene bridges. This compound is of significant interest in the field of coordination chemistry due to its potential to form stable complexes with various metal ions, which can be utilized in a range of scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,10-Phenanthroline-2,9-diylbismethylene)di(L-valine) typically involves the reaction of 1,10-phenanthroline-2,9-dicarbaldehyde with L-valine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, often ethanol, under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N,N’-(1,10-Phenanthroline-2,9-diylbismethylene)di(L-valine) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N,N’-(1,10-Phenanthroline-2,9-diylbismethylene)di(L-valine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where one of the functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile involved.
科学的研究の応用
N,N’-(1,10-Phenanthroline-2,9-diylbismethylene)di(L-valine) has a wide range of applications in scientific research, including:
Biology: Investigated for its potential to interact with biological molecules, such as DNA, and its ability to act as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including its use as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Utilized in the development of new materials, such as catalysts for chemical reactions or components in electronic devices.
作用機序
The mechanism of action of N,N’-(1,10-Phenanthroline-2,9-diylbismethylene)di(L-valine) involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, such as enzymes or nucleic acids, and modulate their activity. The specific pathways involved depend on the nature of the metal ion and the target molecule. For example, the compound may inhibit enzyme activity by binding to the active site or alter DNA structure by intercalating between base pairs .
類似化合物との比較
Similar Compounds
N,N’-Dialkyl-N,N’-diaryl-1,10-phenanthroline-2,9-dicarboxamides: These compounds are similar in structure but feature different substituents on the phenanthroline core, which can affect their chemical properties and applications.
1,10-Phenanthroline derivatives: Various derivatives of 1,10-phenanthroline, such as those with different alkyl or aryl groups, can exhibit similar coordination chemistry but may differ in their reactivity and stability.
Uniqueness
N,N’-(1,10-Phenanthroline-2,9-diylbismethylene)di(L-valine) is unique due to the presence of L-valine moieties, which can impart specific stereochemical properties and enhance its ability to interact with biological molecules. This makes it particularly valuable for applications in biochemistry and medicine, where stereochemistry plays a crucial role in molecular recognition and activity.
特性
CAS番号 |
289667-46-5 |
|---|---|
分子式 |
C24H30N4O4 |
分子量 |
438.5 g/mol |
IUPAC名 |
(2S)-2-[[9-[[[(1S)-1-carboxy-2-methylpropyl]amino]methyl]-1,10-phenanthrolin-2-yl]methylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C24H30N4O4/c1-13(2)19(23(29)30)25-11-17-9-7-15-5-6-16-8-10-18(28-22(16)21(15)27-17)12-26-20(14(3)4)24(31)32/h5-10,13-14,19-20,25-26H,11-12H2,1-4H3,(H,29,30)(H,31,32)/t19-,20-/m0/s1 |
InChIキー |
JCWFFMINHWYPLY-PMACEKPBSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)O)NCC1=NC2=C(C=CC3=C2N=C(C=C3)CN[C@@H](C(C)C)C(=O)O)C=C1 |
正規SMILES |
CC(C)C(C(=O)O)NCC1=NC2=C(C=CC3=C2N=C(C=C3)CNC(C(C)C)C(=O)O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Diethylamino)-2-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B15164991.png)
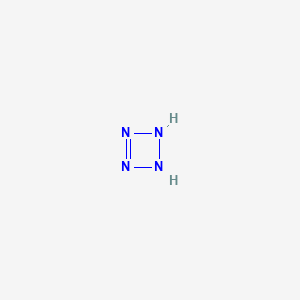
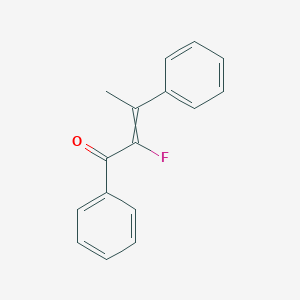
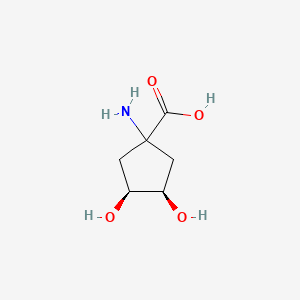

![{1-Iodo-2-[(trimethylsilyl)ethynyl]pent-1-en-1-yl}(trimethyl)silane](/img/structure/B15165034.png)
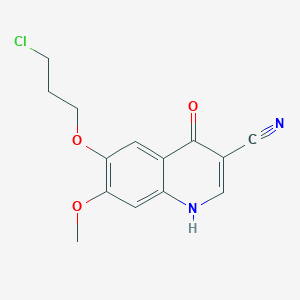

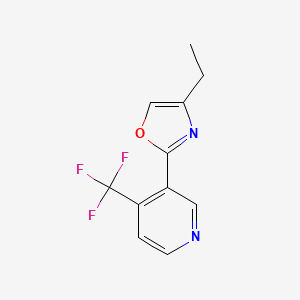
![2-Azido-N-[(naphthalen-1-yl)methyl]acetamide](/img/structure/B15165043.png)
![1,7-Dioxaspiro[4.4]nonan-8-one, 3,4-bis(phenylmethoxy)-, (3R,4S,5R)-](/img/structure/B15165059.png)
![Phenol, 3,5-bis[[bis(1,1-dimethylethyl)phosphino]methyl]-2,4,6-trimethyl-](/img/structure/B15165060.png)
